molecular formula C16H12FN3OS B2670408 3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-59-3

3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2670408
CAS No.: 392243-59-3
M. Wt: 313.35
InChI Key: SXMSQIUAENSBDJ-UHFFFAOYSA-N
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Description

3-Fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-based heterocyclic compound featuring a benzamide moiety substituted with a fluorine atom at the 3-position and a 4-methylphenyl group attached to the 1,3,4-thiadiazole ring. Thiadiazoles are five-membered aromatic systems containing two nitrogen atoms and one sulfur atom, renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c1-10-5-7-11(8-6-10)15-19-20-16(22-15)18-14(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMSQIUAENSBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on the Benzamide Ring

Compound Benzamide Substituent Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
Target Compound 3-Fluoro 4-Methylphenyl C₁₆H₁₂FN₃OS 313.36* Not reported in evidence -
4d () 2-Fluoro Pyridin-2-yl C₁₄H₉FN₄OS 312.31 IR: ν(C=O) ~1660 cm⁻¹; ¹H NMR: Pyridinyl signals at δ 8.3–8.4 ppm
4e () 3-Fluoro Pyridin-2-yl C₁₄H₉FN₄OS 312.31 Similar to 4d; fluorophenyl δ 7.4–7.7 ppm
4f () 4-Fluoro Pyridin-2-yl C₁₄H₉FN₄OS 312.31 ¹H NMR: Fluorophenyl δ 7.5–7.8 ppm
4-Nitro Derivative () 4-Nitro 4-Methylphenyl C₁₆H₁₂N₄O₃S 340.36 IR: ν(NO₂) ~1520 cm⁻¹; ¹H NMR: Nitrophenyl δ 8.1–8.3 ppm
3,4-Dimethoxy Derivative () 3,4-Dimethoxy 4-Methylphenyl C₂₁H₁₇N₃O₃S 391.45 ¹H NMR: Methoxy signals at δ 3.8–3.9 ppm

Notes:

  • The 3-fluoro substituent on the target compound likely increases electron-withdrawing effects compared to methoxy (electron-donating) or nitro (strongly electron-withdrawing) groups, influencing amide resonance and stability .
  • Fluorine substitution at the 3-position (target) vs. 2- or 4-positions (4d, 4f) alters aromatic proton environments, as seen in NMR shifts .

Structural Analogues with Different Thiadiazole Substituents

Table 2: Thiadiazole Ring Substituent Comparisons

Compound Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Methylphenyl C₁₆H₁₂FN₃OS 313.36* Increased lipophilicity (methyl group) -
Pyridin-2-yl Derivatives () Pyridin-2-yl C₁₄H₉FN₄OS 312.31 Enhanced polarity (pyridine ring)
Isopropyl Derivative () Isopropyl C₁₂H₁₂FN₃OS 265.31 Reduced steric bulk vs. aromatic groups
Sulfonamide Derivatives () Sulfonamide-linked substituents Varies Varies Improved solubility (sulfonamide group)

Notes:

  • Isopropyl-substituted analogues () exhibit lower molecular weights, which may correlate with faster metabolic clearance .

Physicochemical and Spectral Comparisons

Table 3: Spectral Data Highlights

Compound IR (ν C=O, cm⁻¹) ¹H NMR (Key Signals) MS (m/z) Reference
Target Compound ~1670–1690* Fluorophenyl δ 7.3–7.6 ppm; methyl δ 2.4 ppm Not reported -
8a () 1679, 1605 (dual C=O) Aromatic δ 7.47–7.72 ppm; acetyl δ 2.63 ppm 414 (M⁺)
4e () ~1660 (C=O) Pyridinyl δ 8.3 ppm; fluorophenyl δ 7.4 ppm 312 (M⁺)
9g () 1665 (C=O) Methoxy δ 3.8 ppm; aromatic δ 7.2–7.9 ppm 443 (M⁺)

Notes:

  • The target compound’s IR C=O stretch (~1670–1690 cm⁻¹) aligns with typical benzamide derivatives .
  • Methyl group protons in the target compound (δ ~2.4 ppm) are distinct from acetyl or methoxy groups in analogues .

Biological Activity

3-Fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. It exhibits significant biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C16H12FN3OS
  • Molecular Weight : 313.4 g/mol
  • Structure : The compound features a fluorine atom, a thiadiazole ring, and a benzamide moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. Notably, its mechanism involves:

  • Inhibition of Cancer Cell Growth : Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines, including:
    • Human colon cancer (HCT116)
    • Lung cancer (H460)
    • Breast cancer (MCF-7)

Inhibitory Concentrations

The inhibitory concentrations (IC50 values) for these cancer cell lines range from 0.28 to 10 μg/mL, indicating potent anticancer activity.

Structure-Activity Relationship (SAR)

The presence and position of the fluorine atom significantly influence the biological activity and chemical reactivity of thiadiazole derivatives. A comparative analysis with related compounds is shown in the table below:

Compound NameMolecular FormulaUnique Features
4-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideC16H12FN3OSPotential anticancer activity
2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamideC16H12FN3OSDifferent position of fluorine; varying biological activity
1-fluoro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamideC16H12ClFN3OSChlorine substitution; different pharmacological profile

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives as effective agents against various diseases:

  • Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound exhibited significant growth inhibition in multiple cancer cell lines. For instance:
    • The derivative showed an IC50 value of approximately 0.35 μM against specific cancer types.
  • Antiviral Properties : Some derivatives have been investigated for their antiviral activities. A study indicated that certain thiadiazole compounds demonstrated high potency against viral targets with EC50 values ranging from 30.57 ± 3.11 μM to lower concentrations depending on structural modifications.

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